Welcome to the BenchChem Online Store!
molecular formula C10H8O4 B051438 2-(6-hydroxybenzofuran-3-yl)acetic Acid CAS No. 69716-04-7

2-(6-hydroxybenzofuran-3-yl)acetic Acid

Cat. No. B051438
M. Wt: 192.17 g/mol
InChI Key: ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278915B2

Procedure details

The obtained crystals of (6-Hydroxy-1-benzofuran-3-yl)acetic acid suspended in methanol (100 mL), and to the suspension was added concentrated H2SO4 (10 mL), and the mixture was stirred at reflux for 4 h. After evaporation of the solvent, the residue was diluted with ether and subsequently washed with water, saturated sodium hydrogen carbonate solution, and brine, dried over anhydrous sodium sulphate and concentrated to give methyl (6-hydroxy-1-benzofuran-3-yl)acetate. The crude material has been purified by column chromatography to obtain the solid (11.23 g, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
methyl (6-hydroxy-1-benzofuran-3-yl)acetate

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:7][O:8][C:4]=2[CH:3]=1.OS(O)(=O)=O.[CH3:20]O>>[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[C:6]([CH2:9][C:10]([O:12][CH3:20])=[O:11])=[CH:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(C(=CO2)CC(=O)O)C=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
the residue was diluted with ether
WASH
Type
WASH
Details
subsequently washed with water, saturated sodium hydrogen carbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
methyl (6-hydroxy-1-benzofuran-3-yl)acetate
Type
product
Smiles
OC1=CC2=C(C(=CO2)CC(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.